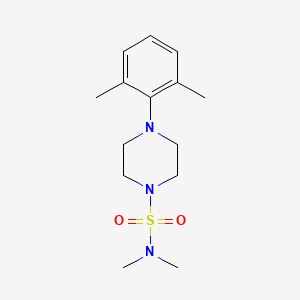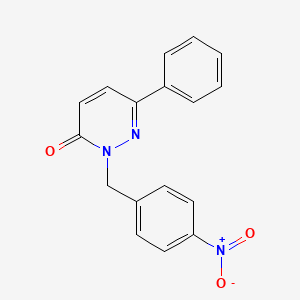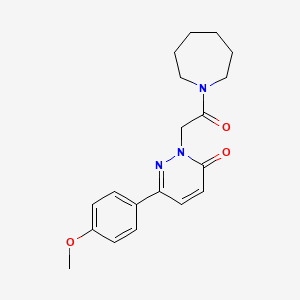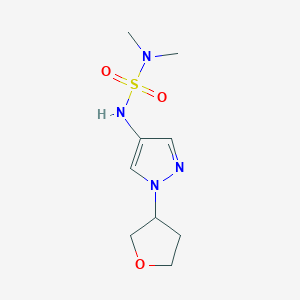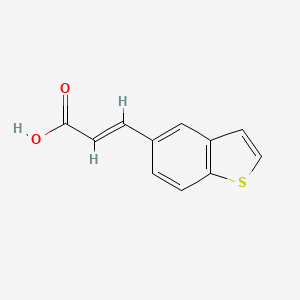
(E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid is a compound that can be associated with a class of organic molecules known as enoic acids, which are characterized by the presence of a vinyl group (an ethylene moiety) adjacent to a carboxylic acid function. The specific structure of this compound includes a benzothiophene moiety, which is a bicyclic compound consisting of a fused benzene and thiophene ring. This structure suggests that the compound could exhibit interesting electronic and optical properties due to the conjugated system and the potential for heteroatomic interactions involving sulfur.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of (E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid, they do provide insight into the synthesis of related compounds. For instance, the synthesis of azo-benzoic acid derivatives is detailed in the first paper, where the precursors and the final compounds were characterized using various spectroscopic techniques . This suggests that similar synthetic routes could potentially be adapted for the synthesis of (E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid, with careful consideration of the reagents and conditions to incorporate the benzothiophene and enoic acid functionalities.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using spectroscopic techniques and density functional theory (DFT) in the first paper . These methods are crucial for determining the geometry and electronic structure of organic molecules. For (E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid, similar techniques could be employed to elucidate its molecular structure. The presence of the benzothiophene could influence the electronic distribution and the overall stability of the molecule, which can be investigated through computational chemistry methods such as DFT.
Chemical Reactions Analysis
The first paper also discusses the acid-base dissociation and azo-hydrazone tautomerism in solution for the synthesized azo-benzoic acids . These reactions are significant as they can affect the physical properties and reactivity of the compounds. For (E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid, similar tautomeric equilibria and dissociation behaviors could be anticipated. The compound's reactivity could further be explored in various chemical reactions, potentially including polymerization or coupling reactions, given the presence of the vinyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like (E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid can be inferred from the properties of structurally similar compounds. The second paper discusses the design, synthesis, and characterization of derivatives of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-phenyl prop-2-en-1-ones, which share some structural features with the compound . These properties include solubility, melting point, and biological activity, which can be initially assessed through computational studies and later confirmed experimentally. The benzothiophene ring could contribute to the lipophilicity of the compound, potentially affecting its solubility and interaction with biological targets.
Scientific Research Applications
Bioactive Properties and Environmental Impacts
Benzofuran and benzothiophene compounds are known for their extensive biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. Research has focused on these compounds as potential natural drug lead compounds due to their significant bioactivities and potential applications in pharmaceuticals. A novel macrocyclic benzofuran compound exhibiting anti-hepatitis C virus activity has been identified, highlighting the therapeutic potential of these compounds. Additionally, novel scaffold compounds of benzothiophene and benzofuran have been developed as anticancer agents, demonstrating the versatility and significance of these compounds in drug discovery (Miao et al., 2019).
Environmental Presence and Concerns
Engineered nanomaterials, including those based on benzothiophene structures, have been predicted to be released into the environment due to their widespread use. Reviews of environmental concentrations of such compounds in various matrices (surface waters, wastewater treatment plant effluents, biosolids, sediments, soils, and air) suggest a broad environmental dispersion. The presence of these compounds in the environment raises concerns about their potential impact on aquatic ecosystems and necessitates further research on their environmental monitoring and potential consequences of long-term exposure (Gottschalk et al., 2013).
Therapeutic and Pharmacological Applications
Benzothiazoles in Chemotherapy
The pharmaceutical relevance of benzothiazole derivatives, particularly in chemotherapy, has been highlighted. Benzothiazole is a fused heterocyclic scaffold with extensive applications in medicine. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects. The 2-arylbenzothiazole moiety, in particular, has been under development for cancer treatment, signifying the importance of benzothiazole in drug discovery and its potential as a therapeutic agent (Kamal et al., 2015).
properties
IUPAC Name |
(E)-3-(1-benzothiophen-5-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1-7H,(H,12,13)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFACHYAUCRKSJS-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CS2)C=C1/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

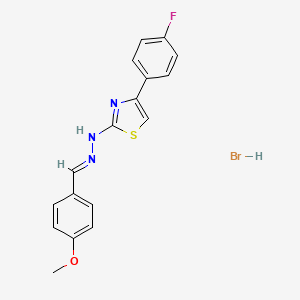

![(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2547238.png)
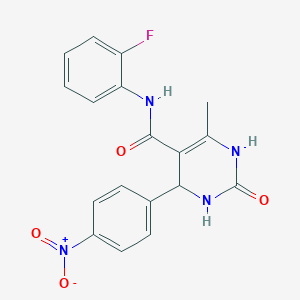
![Bis(3,5-ditert-butyl-4-methoxyphenyl)-[2-[(1R)-1-dicyclohexylphosphanylethyl]cyclopenten-1-yl]phosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2547240.png)
![Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B2547242.png)
![N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2547248.png)
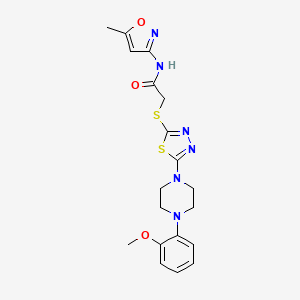
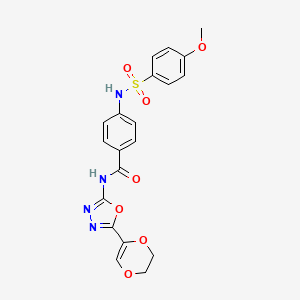
![N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]pyridine-4-carbohydrazide](/img/structure/B2547252.png)
